Cas no 2156-71-0 (N-chloropiperidine)

N-chloropiperidine 化学的及び物理的性質
名前と識別子
-
- N-chloropiperidine
- 1-chloropiperidine
- 1-chloro-piperidine
- 1-Chlor-piperidin
- NCP
- PIPERIDINE,1-CHLORO
-
計算された属性
- せいみつぶんしりょう: 119.05000
- どういたいしつりょう: 119.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 50
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- 密度みつど: 1.0349 (rough estimate)
- ふってん: 186.97°C (rough estimate)
- 屈折率: 1.5304 (estimate)
- PSA: 3.24000
- LogP: 1.56400
N-chloropiperidine セキュリティ情報
N-chloropiperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-chloropiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C351165-100mg |
N-Chloropiperidine |
2156-71-0 | 100mg |
$ 196.00 | 2023-04-18 | ||
TRC | C351165-1000mg |
N-Chloropiperidine |
2156-71-0 | 1g |
$ 1447.00 | 2023-04-18 | ||
TRC | C351165-500mg |
N-Chloropiperidine |
2156-71-0 | 500mg |
$ 800.00 | 2023-09-08 | ||
TRC | C351165-1g |
N-Chloropiperidine |
2156-71-0 | 1g |
$ 1200.00 | 2022-04-01 | ||
TRC | C351165-250mg |
N-Chloropiperidine |
2156-71-0 | 250mg |
$ 460.00 | 2023-04-18 |
N-chloropiperidine 関連文献
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1. 180. Preparation and dinitration of 1-phenylpiperidineRaymond James Wood Le Fèvre J. Chem. Soc. 1932 1376
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2. 233. The interaction of phenylmagnesium bromide with 1-chloropiperidine and other N-chlorocompoundsRaymond James Wood Le Fèvre J. Chem. Soc. 1932 1745
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3. CLV.—The cinchona alkaloids and substances related to them. Part I. Some piperidinomethylcarbinol hydrochloridesRosalind Venetia Henley,Eustace Ebenezer Turner J. Chem. Soc. 1931 1182
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4. CCLX.—The labile nature of the halogen atom in organic compounds. Part V. The action of hydrazine on the halogen derivatives of some esters and substituted cyclohexanesEdmund Langley Hirst,Alexander Killen Macbeth J. Chem. Soc. Trans. 1922 121 2169
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5. 2,3,4,5-Tetrahydropyridine (Δ1-piperideine) and its derivatives. Synthesis and chemical propertiesMai-Genrikh A. Shvekhgeimer Russ. Chem. Rev. 1998 67 1031
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6. 312. Nucleophilic displacement reactions in aromatic systems. Part V. Kinetics of the reactions of some chloroazanaphthalenes and related compounds with ethoxide ions and with piperidineN. B. Chapman,D. Q. Russell-Hill J. Chem. Soc. 1956 1563
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Xinlong Yan,Lin Fan,Xiangdong Zhang,Guodu Liu Org. Chem. Front. 2022 9 6749
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8. Chapter 11. Heterocyclic chemistryA. J. Boulton Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1977 74 251
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9. Formula index
N-chloropiperidineに関する追加情報
Introduction to N-chloropiperidine (CAS No. 2156-71-0)
N-chloropiperidine, with the chemical formula C₆H₉ClN, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound is identified by its unique CAS number, CAS No. 2156-71-0, which distinguishes it in scientific literature and industrial applications. The molecular structure of N-chloropiperidine consists of a piperidine ring substituted with a chlorine atom at the nitrogen position, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The utility of N-chloropiperidine spans across multiple domains, particularly in the development of novel therapeutic agents. Its reactivity as a chlorinating agent allows for the introduction of chlorine atoms into complex molecular frameworks, which is a crucial step in medicinal chemistry. For instance, it serves as a precursor in the synthesis of antiviral and antibacterial compounds, where the incorporation of chlorine atoms enhances the bioactivity and metabolic stability of the final drug products.
Recent advancements in synthetic methodologies have highlighted the importance of N-chloropiperidine in streamlined synthetic routes. Researchers have leveraged its properties to develop more efficient and cost-effective methods for producing high-value pharmaceutical intermediates. One notable example is its application in the synthesis of protease inhibitors, which are pivotal in treating chronic diseases such as HIV and hepatitis C. The ability to introduce chlorine atoms at specific positions using N-chloropiperidine has led to the discovery of several lead compounds with promising pharmacological profiles.
The role of N-chloropiperidine in drug discovery has been further underscored by its incorporation into modern computational chemistry models. These models predict the reactivity and interactions of N-chloropiperidine with biological targets, aiding chemists in designing molecules with optimized pharmacokinetic properties. By integrating experimental data with computational insights, researchers can accelerate the identification of novel drug candidates, reducing the time and resources required for traditional screening processes.
In addition to its pharmaceutical applications, N-chloropiperidine has found utility in agrochemical research. Its structural features make it a valuable building block for developing pesticides and herbicides that exhibit improved efficacy and environmental safety. The chlorine atom's ability to participate in various chemical transformations allows for the creation of compounds that target specific biological pathways in pests while minimizing harm to non-target organisms.
The industrial production of N-chloropiperidine adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and crystallization to isolate the compound from reaction mixtures. These processes are critical in maintaining the high standards required for pharmaceutical applications, where impurities can significantly impact the safety and efficacy of final drug products.
Environmental considerations also play a vital role in the handling and disposal of N-chloropiperidine. Regulatory agencies have established guidelines to minimize waste generation and prevent environmental contamination during its production and use. Efforts to develop greener synthetic routes for N-chloropiperidine have gained traction, with researchers exploring catalytic methods that reduce solvent consumption and energy requirements.
The future prospects of N-chloropiperidine are promising, with ongoing research uncovering new applications and refining existing synthetic strategies. Collaborative efforts between academia and industry are driving innovation in this field, leading to more efficient processes and novel derivatives with enhanced properties. As our understanding of molecular interactions continues to evolve, compounds like N-chloropiperidine will remain indispensable tools in advancing chemical biology and drug development.
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